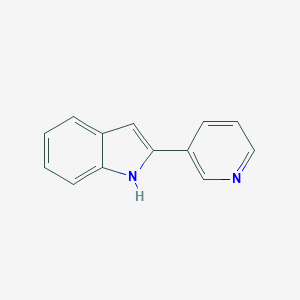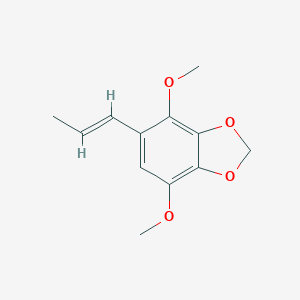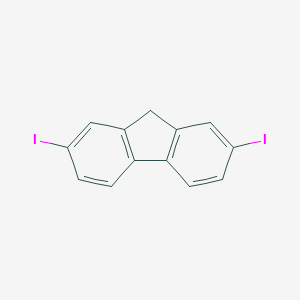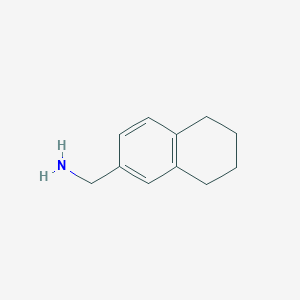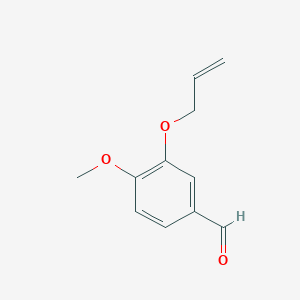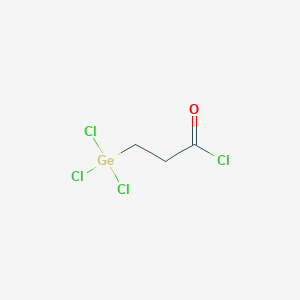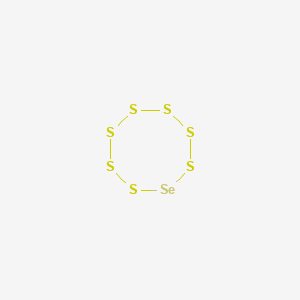
Heptasulfur selenide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptasulfur selenide is a chemical compound with the formula S7Se. It is also known as selenium heptasulfide or selenium heptaselenide. It is a yellowish-orange solid that is soluble in organic solvents but insoluble in water. Heptasulfur selenide has gained attention in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of heptasulfur selenide is not fully understood. However, it is believed to interact with biological molecules such as proteins and enzymes, leading to changes in their structure and function.
Effets Biochimiques Et Physiologiques
Heptasulfur selenide has been found to have antioxidant properties, which can help to protect cells from oxidative damage. It has also been studied for its potential anticancer properties, as it has been found to induce apoptosis (cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of heptasulfur selenide is its unique properties, which make it a promising material for various applications. However, one limitation is its relatively high cost and difficulty in synthesizing it in large quantities.
Orientations Futures
1. Further studies on the potential applications of heptasulfur selenide in solar cell technology.
2. Investigation of the mechanism of action of heptasulfur selenide and its interactions with biological molecules.
3. Development of new synthesis methods for heptasulfur selenide that are more cost-effective and scalable.
4. Exploration of the potential use of heptasulfur selenide as a catalyst for various chemical reactions.
5. Investigation of the potential use of heptasulfur selenide in biomedical applications, such as drug delivery and imaging.
In conclusion, heptasulfur selenide is a promising material for various applications due to its unique properties. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Méthodes De Synthèse
Heptasulfur selenide can be synthesized by reacting selenium powder with sulfur in the presence of a catalyst such as iodine. The reaction is carried out at a high temperature and under an inert atmosphere. The resulting product is purified by recrystallization from an organic solvent.
Applications De Recherche Scientifique
Heptasulfur selenide has been studied for its potential applications in various fields such as photovoltaics, electronics, and catalysis. It has been found to have excellent optical and electronic properties, making it a promising material for solar cell applications. It has also been studied as a potential catalyst for various chemical reactions.
Propriétés
Numéro CAS |
17587-38-1 |
|---|---|
Nom du produit |
Heptasulfur selenide |
Formule moléculaire |
S7Se |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
heptathiaselenocane |
InChI |
InChI=1S/S7Se/c1-2-4-6-8-7-5-3-1 |
Clé InChI |
KRAJPUYILNSNMO-UHFFFAOYSA-N |
SMILES |
S1SSS[Se]SSS1 |
SMILES canonique |
S1SSS[Se]SSS1 |
Autres numéros CAS |
17587-38-1 |
Synonymes |
heptathiaselenocane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine](/img/structure/B95110.png)
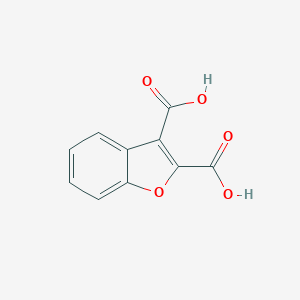
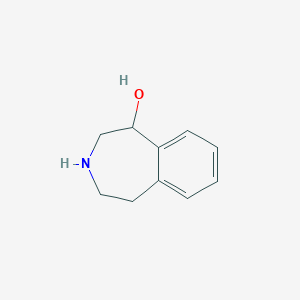
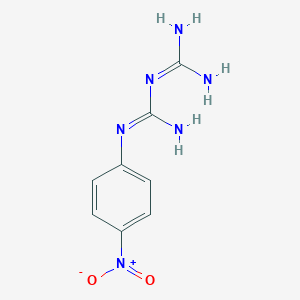
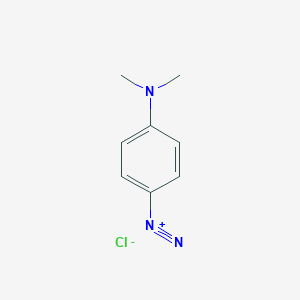
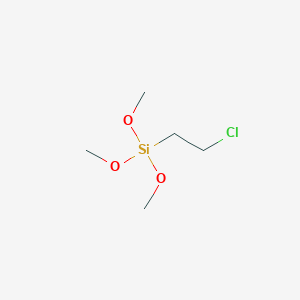
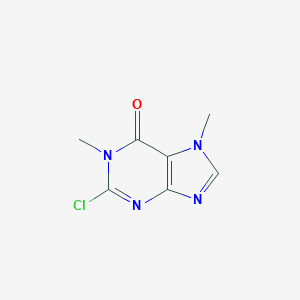
![2-(2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanamido)acetic acid](/img/structure/B95121.png)
